molecular formula C11H11ClN2OS B2638682 2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide CAS No. 2408964-96-3

2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide

Cat. No. B2638682
CAS RN: 2408964-96-3
M. Wt: 254.73
InChI Key: JPFNSVBJFZTEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide” is a chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.73. It contains a pyrrole ring, which is a common building element in many natural products .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole condensation, which is a reaction between amines and 2,5-dimethoxytetrahydrofuran in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . The N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can also be achieved in ionic liquids .


Chemical Reactions Analysis

Pyrrole-containing compounds are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also participate in Michael addition with electrophilic olefins .

Scientific Research Applications

Fused Imidazoles Synthesis

Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride offers a synthesis method for 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These can be converted to various derivatives, indicating potential applications in creating novel compounds with specific biological activities (M. A. Kavina et al., 2018).

Comparative Metabolism of Chloroacetamide Herbicides

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes explore the metabolic pathways and potential toxicological implications of these compounds. This research can inform safety assessments and the development of less harmful agricultural chemicals (S. Coleman et al., 2000).

Opioid Receptor Agonists Development

Research on the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists indicates the therapeutic potential of structurally related compounds in pain management and addiction treatment. These findings suggest applications in pharmaceutical research and drug development (J. J. Barlow et al., 1991).

Antimalarial Activity of Acetamide Derivatives

The synthesis and quantitative structure-activity relationship studies of acetamide derivatives with antimalarial activity highlight the potential of such compounds in developing new treatments for malaria. This research supports the exploration of acetamide derivatives for pharmaceutical applications (L. M. Werbel et al., 1986).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs examining their ligand-protein interactions and photovoltaic efficiency modeling suggest applications in drug design and renewable energy technologies. This research demonstrates the diverse scientific applications of acetamide derivatives in both biomedicine and materials science (Y. Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-7-10(15)13-8-9-3-6-16-11(9)14-4-1-2-5-14/h1-6H,7-8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFNSVBJFZTEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CS2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide

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